2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
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Overview
Description
2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride is a 4-aryl piperidine compound known for its utility as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry and drug development due to its role in optimizing the 3D orientation of bifunctional protein degraders, thereby enhancing their drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride typically involves the reaction of 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: As a building block for the synthesis of complex molecules and as a linker in PROTAC development.
Biology: In studies involving protein degradation and the investigation of protein-protein interactions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The semi-flexible nature of the linker allows for optimal positioning of the target protein and the E3 ligase, facilitating efficient ternary complex formation and protein degradation .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
- 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
Uniqueness
2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride is unique due to its specific structural configuration, which provides a balance between flexibility and rigidity. This balance is crucial for the effective formation of ternary complexes in PROTACs, making it a valuable compound in targeted protein degradation research .
Properties
IUPAC Name |
2-(2-piperidin-4-ylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c15-10-7-11-3-1-2-4-13(11)12-5-8-14-9-6-12;/h1-4,12,14-15H,5-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGSABLOPALVMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2CCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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